molecular formula C19H21N7O3 B7455490 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(1-propylbenzimidazol-2-yl)acetamide

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(1-propylbenzimidazol-2-yl)acetamide

Cat. No. B7455490
M. Wt: 395.4 g/mol
InChI Key: GAESASVODRFEPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(1-propylbenzimidazol-2-yl)acetamide, also known as P7C3, is a small molecule that has shown neuroprotective effects in preclinical studies.

Mechanism of Action

The exact mechanism of action of 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(1-propylbenzimidazol-2-yl)acetamide is not fully understood, but it is thought to promote the survival of neurons by increasing the production of nicotinamide adenine dinucleotide (NAD+), a molecule that is critical for cellular energy metabolism and DNA repair. 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(1-propylbenzimidazol-2-yl)acetamide has also been shown to activate the Wnt signaling pathway, which plays a role in cell proliferation and differentiation.
Biochemical and Physiological Effects
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(1-propylbenzimidazol-2-yl)acetamide has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to increase neuronal survival, enhance neurogenesis, and improve cognitive function. 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(1-propylbenzimidazol-2-yl)acetamide has also been shown to reduce inflammation and oxidative stress, two processes that contribute to neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(1-propylbenzimidazol-2-yl)acetamide in lab experiments is its neuroprotective effects, which make it a valuable tool for studying neurodegenerative diseases and brain injury. However, one limitation is that 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(1-propylbenzimidazol-2-yl)acetamide is not very soluble in water, which can make it difficult to administer in some experimental settings.

Future Directions

There are several future directions for research on 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(1-propylbenzimidazol-2-yl)acetamide. One area of interest is the development of more potent and selective analogs of 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(1-propylbenzimidazol-2-yl)acetamide that can target specific pathways involved in neurodegeneration. Another area of interest is the investigation of 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(1-propylbenzimidazol-2-yl)acetamide's potential to enhance cognitive function in healthy individuals. Finally, there is a need for more studies to determine the safety and efficacy of 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(1-propylbenzimidazol-2-yl)acetamide in human clinical trials.

Synthesis Methods

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(1-propylbenzimidazol-2-yl)acetamide can be synthesized through a multi-step process involving the reaction of 2-amino-6-chloropurine with a propylbenzimidazole derivative, followed by the addition of an acetyl group. The final product is obtained through a purification process using chromatography.

Scientific Research Applications

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(1-propylbenzimidazol-2-yl)acetamide has been extensively studied in preclinical models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. It has also shown efficacy in models of traumatic brain injury, stroke, and spinal cord injury. In addition, 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(1-propylbenzimidazol-2-yl)acetamide has been studied for its potential to enhance neurogenesis and improve cognitive function.

properties

IUPAC Name

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(1-propylbenzimidazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N7O3/c1-4-9-26-13-8-6-5-7-12(13)21-18(26)22-14(27)10-25-11-20-16-15(25)17(28)24(3)19(29)23(16)2/h5-8,11H,4,9-10H2,1-3H3,(H,21,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAESASVODRFEPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1NC(=O)CN3C=NC4=C3C(=O)N(C(=O)N4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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